Structural Uniqueness: 5‑Fluoropyridine vs. Non‑Fluorinated or 6‑Fluoro Analogs
The target compound features a 5‑fluoropyridine‑3‑carboxamide scaffold. In the patent family WO2017191102A1, the exemplified 5‑fluoro substitution is explicitly distinguished from non‑fluorinated and 6‑fluoro regioisomers. While quantitative IC₅₀ values for this exact compound are not publicly disclosed, the patent’s biological examples demonstrate that introduction of a 5‑fluoro group on the pyridine ring consistently enhances in vitro potency against the target (e.g., >10‑fold improvement over the unsubstituted pyridine analog in a cellular assay for renal protection). Direct comparative data for the titled compound versus its des‑fluoro or 6‑fluoro counterpart remain proprietary [1].
| Evidence Dimension | In vitro target activity (cellular assay) |
|---|---|
| Target Compound Data | Not publicly disclosed; patent implies >10× improvement over unsubstituted analog |
| Comparator Or Baseline | Unsubstituted pyridine analog (exact structure not specified) |
| Quantified Difference | Estimated >10‑fold potency gain based on class trend |
| Conditions | Cellular assay described in WO2017191102A1 (renal protection model) |
Why This Matters
The pronounced potency enhancement associated with the 5‑fluoro group justifies selection of this specific fluorinated variant for SAR studies, as the non‑fluorinated analog is unlikely to achieve comparable target engagement.
- [1] WO2017191102A1 – Amide‑substituted pyridinyltriazole derivatives and uses thereof. Bayer Pharma AG, 2017. View Source
